4-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid
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Overview
Description
4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID is a complex organic compound that features a benzofuran moiety, a triazole ring, and a benzoic acid derivative. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran moiety can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The triazole ring is often formed via a cycloaddition reaction involving azides and alkynes. The final step involves coupling the benzofuran and triazole intermediates with a benzoic acid derivative under appropriate conditions, such as using a coupling agent like EDC.HCl .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The benzoic acid derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are antifungal agents.
Uniqueness
4-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID is unique due to its combination of benzofuran and triazole moieties, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C22H20N4O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C22H20N4O4S/c1-3-26-20(18-11-14-6-4-5-7-17(14)30-18)24-25-22(26)31-12-19(27)23-16-9-8-15(21(28)29)10-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,28,29) |
InChI Key |
JAZIBGDKJNGQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C(=O)O)C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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